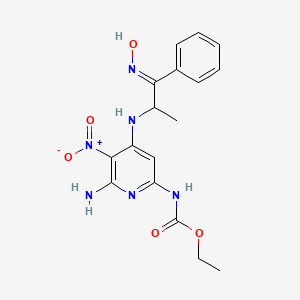
Ethyl (6-amino-4-((2-(hydroxyimino)-1-methyl-2-phenylethyl)amino)-5-nitro-2-pyridinyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 580P33ERLY involves multiple steps, starting with the preparation of the core pyridine structure, followed by the introduction of various functional groups. The key steps include:
Formation of the Pyridine Core: This involves the cyclization of appropriate precursors under controlled conditions.
Functional Group Introduction: The amino, hydroxyimino, and nitro groups are introduced through specific reactions such as nitration, reduction, and substitution.
Final Assembly: The ethyl carbamate group is added in the final step, typically through a carbamation reaction using ethyl chloroformate and a suitable base.
Industrial Production Methods
Industrial production of 580P33ERLY would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
580P33ERLY undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The hydroxyimino group can be reduced to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can yield various substituted pyridine derivatives .
Applications De Recherche Scientifique
580P33ERLY has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and catalysts .
Mécanisme D'action
The mechanism of action of 580P33ERLY involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the hydroxyimino group can form hydrogen bonds with active site residues, while the nitro group can participate in redox reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl (6-amino-4-((2-(hydroxyimino)-1-methyl-2-phenylethyl)amino)-5-nitro-2-pyridinyl)carbamate: A closely related compound with similar functional groups.
This compound: Another similar compound with slight variations in the functional groups .
Uniqueness
580P33ERLY stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
83269-20-9 |
|---|---|
Formule moléculaire |
C17H20N6O5 |
Poids moléculaire |
388.4 g/mol |
Nom IUPAC |
ethyl N-[6-amino-4-[[(1E)-1-hydroxyimino-1-phenylpropan-2-yl]amino]-5-nitropyridin-2-yl]carbamate |
InChI |
InChI=1S/C17H20N6O5/c1-3-28-17(24)21-13-9-12(15(23(26)27)16(18)20-13)19-10(2)14(22-25)11-7-5-4-6-8-11/h4-10,25H,3H2,1-2H3,(H4,18,19,20,21,24)/b22-14- |
Clé InChI |
QJICHFZOOUCRLU-HMAPJEAMSA-N |
SMILES isomérique |
CCOC(=O)NC1=NC(=C(C(=C1)NC(C)/C(=N/O)/C2=CC=CC=C2)[N+](=O)[O-])N |
SMILES canonique |
CCOC(=O)NC1=NC(=C(C(=C1)NC(C)C(=NO)C2=CC=CC=C2)[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


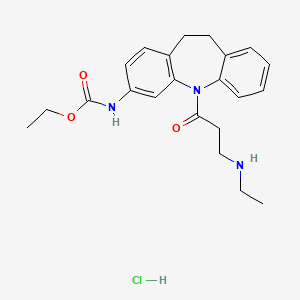
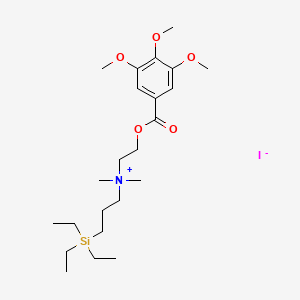
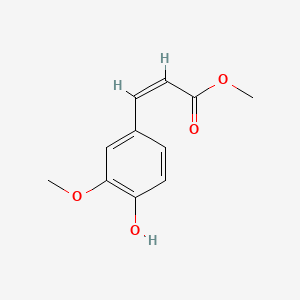
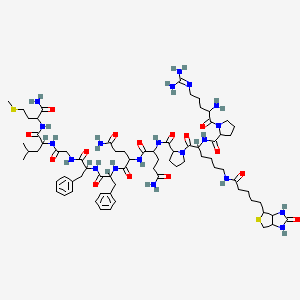
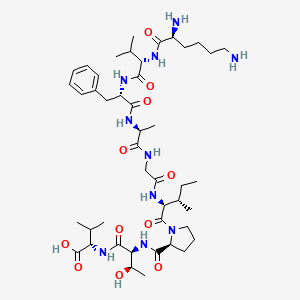

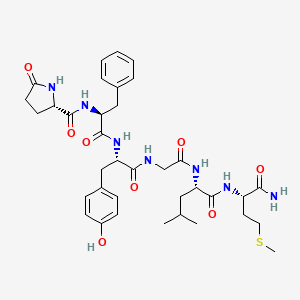
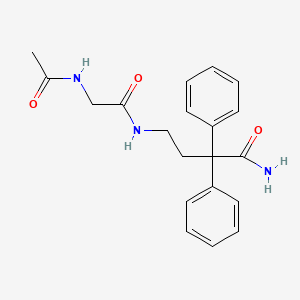
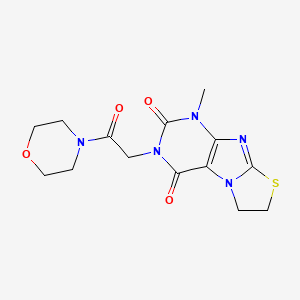


![5-Chloro-N-[2-(diethylamino)ethyl]-2-methoxy-4-nitrobenzamide](/img/structure/B12779013.png)
![1-Piperazineethanol, 4-[[2-(3-hydroxyphenyl)-4-(4-morpholinyl)thieno[3,2-d]pyrimidin-6-yl]methyl]-](/img/structure/B12779017.png)

